An In-depth Technical Guide to N,N-Dimethylbenzenesulfonamide (CAS No. 14417-01-7)
An In-depth Technical Guide to N,N-Dimethylbenzenesulfonamide (CAS No. 14417-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, serves as a valuable building block and intermediate in synthetic chemistry. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This guide provides a comprehensive overview of N,N-Dimethylbenzenesulfonamide, including its chemical identity, synthesis, analytical characterization, and its emerging role in the landscape of drug discovery and development.
Chemical Identity and Properties
Correctly identifying a chemical entity is the cornerstone of all scientific research. The Chemical Abstracts Service (CAS) number for N,N-Dimethylbenzenesulfonamide is 14417-01-7 [1]. It is crucial to use this identifier to avoid confusion with structurally similar but distinct molecules such as N,4-dimethylbenzenesulfonamide or substituted analogues.
The fundamental properties of N,N-Dimethylbenzenesulfonamide are summarized in the table below. These parameters are critical for its handling, reaction setup, and analytical development.
| Property | Value | Source |
| CAS Number | 14417-01-7 | PubChem[1] |
| Molecular Formula | C₈H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 185.25 g/mol | PubChem[1] |
| IUPAC Name | N,N-dimethylbenzenesulfonamide | PubChem[1] |
| Synonyms | Benzenesulfonamide, N,N-dimethyl-; Benzenesulfonic dimethylamide | PubChem[1] |
| Appearance | White solid (typical) | General knowledge |
| Solubility | Soluble in many organic solvents | General knowledge |
Synthesis of N,N-Dimethylbenzenesulfonamide: A Validated Protocol
The synthesis of N,N-Dimethylbenzenesulfonamide is most commonly achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and dimethylamine. This reaction is a classic example of sulfonamide bond formation, a cornerstone of medicinal chemistry.
Reaction Scheme
Caption: General synthesis of N,N-Dimethylbenzenesulfonamide.
Step-by-Step Experimental Protocol
This protocol is a representative procedure for the synthesis of N,N-Dimethylbenzenesulfonamide. The causality behind each step is explained to provide a deeper understanding of the process.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of benzenesulfonyl chloride with atmospheric moisture.
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Reagent Preparation: Dissolve benzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In the dropping funnel, prepare a solution of dimethylamine (2.2 equivalents) in the same solvent. The excess dimethylamine serves both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct. Alternatively, 1.1 equivalents of dimethylamine can be used in the presence of an auxiliary base like triethylamine or pyridine (1.1 equivalents).
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Reaction Execution: Cool the solution of benzenesulfonyl chloride in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions. Add the dimethylamine solution dropwise from the dropping funnel with vigorous stirring over a period of 30-60 minutes.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzenesulfonyl chloride spot.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess dimethylamine and any amine base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, and finally with brine to remove residual water.
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Isolation: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-Dimethylbenzenesulfonamide.
Purification: Recrystallization
The crude product, if solid, can be purified by recrystallization to obtain a high-purity material.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes[2][3][4].
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities are present, a hot filtration step can be performed. Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
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Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities[5]. Dry the crystals under vacuum to remove any residual solvent.
Applications in Drug Development
The sulfonamide functional group is a key pharmacophore in a multitude of marketed drugs, exhibiting a wide range of biological activities[6]. While N,N-Dimethylbenzenesulfonamide itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate and a scaffold for the synthesis of more complex molecules with therapeutic potential.
A notable application is in the development of anticancer agents. Research has shown that novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing an N,N-dimethylbenzenesulfonamide moiety exhibit significant in vitro antiproliferative activity against human breast cancer cell lines[7]. Some of these compounds demonstrated higher activity than the standard chemotherapeutic drug doxorubicin[7]. The proposed mechanism of action for some of these sulfonamide-bearing molecules is the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is highly expressed in many types of cancer cells[7].
Caption: Role of N,N-Dimethylbenzenesulfonamide in a drug discovery workflow.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of N,N-Dimethylbenzenesulfonamide. The following are standard analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N,N-Dimethylbenzenesulfonamide.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and multiplets in the aromatic region corresponding to the protons on the benzene ring. The chemical shift of the methyl protons is a key diagnostic signal.
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¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons and distinct signals for the aromatic carbons. The chemical shifts provide information about the electronic environment of each carbon atom.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~2.7 ppm (s, 6H, -N(CH₃)₂) | ~38 ppm (-N(CH₃)₂) |
| 7.5-7.9 ppm (m, 5H, Ar-H) | 126-138 ppm (Ar-C) |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.[8][9][10][11]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like N,N-Dimethylbenzenesulfonamide.
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GC-MS Analysis: The gas chromatogram will show a peak corresponding to the retention time of the compound, which can be used for quantification. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragments may include the loss of a methyl group or cleavage of the sulfonamide bond[1][12][13][14].
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a versatile method for assessing the purity of N,N-Dimethylbenzenesulfonamide and for monitoring reaction progress.
-
Typical HPLC Conditions:
-
Column: C18 stationary phase.
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Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
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This method allows for the separation of the target compound from starting materials, byproducts, and other impurities[15][16][17][18].
Conclusion
N,N-Dimethylbenzenesulfonamide is a readily accessible and synthetically versatile chemical intermediate. Its straightforward synthesis and the established importance of the sulfonamide moiety in medicinal chemistry make it a compound of significant interest for researchers in drug discovery and development. The analytical techniques detailed in this guide provide a robust framework for its characterization and quality control, ensuring its suitability for use in the synthesis of novel bioactive molecules. As the quest for new therapeutics continues, the utility of foundational building blocks like N,N-Dimethylbenzenesulfonamide is poised to grow.
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